(2R)-morpholine-2-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(2R)-morpholine-2-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c7-4-5-3-6-1-2-8-5/h4-6H,1-3H2/t5-/m1/s1 |
InChI Key |
CADBWPMBEYCJFU-RXMQYKEDSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)C=O |
Canonical SMILES |
C1COC(CN1)C=O |
Origin of Product |
United States |
Stereoselective Synthesis of 2r Morpholine 2 Carbaldehyde
Strategies for Establishing the (2R)-Stereocenter in Morpholine (B109124) Derivatives
The cornerstone of any synthesis of (2R)-morpholine-2-carbaldehyde is the effective establishment of the desired stereochemistry at the C2 position. Chemists have approached this challenge through several distinct strategies, including building the chiral center from achiral precursors using asymmetric catalysis, utilizing the innate chirality of naturally occurring molecules, and employing enantioselective catalysts to guide the formation of chiral intermediates.
Asymmetric Synthetic Approaches from Achiral Precursors
A powerful strategy for the synthesis of chiral molecules involves the use of asymmetric reactions to convert achiral starting materials into enantiomerically enriched products. In the context of morpholine synthesis, several innovative methods have been reported.
One notable approach is the organocatalytic desymmetric double aza-Michael addition cascade . This method has been successfully employed to access functionalized fused morpholines with excellent yields and high diastereo- and enantioselectivities. For instance, a quinine (B1679958) squaramide catalyst can facilitate the asymmetric organocatalytic desymmetric double aza-Michael addition of p-anisidine (B42471) to enone-tethered cyclohexadienone, affording functionalized morpholines in up to 99% yield and 99% enantiomeric excess (ee). wikipedia.org
Furthermore, catalytic asymmetric halocyclization has emerged as a valuable tool for constructing chiral morpholines. chemistrysteps.com Using a cinchona alkaloid-derived phthalazine (B143731) as the catalyst, various chlorinated 2,2-disubstituted morpholines can be obtained from alkenol substrates in excellent yields and enantioselectivities under mild conditions. chemistrysteps.com
Finally, the copper-promoted oxyamination of alkenes provides a stereoselective route to morpholine derivatives. adichemistry.com This reaction involves the intramolecular addition of a hydroxyl group and the intermolecular addition of an amine across a double bond, facilitated by a copper(II) catalyst. This method has been used to synthesize 2-aminomethyl morpholines with high diastereoselectivity. adichemistry.com
| Asymmetric Synthetic Approach | Catalyst/Reagent | Key Transformation | Achieved Enantioselectivity | Reference(s) |
| Organocatalytic Desymmetric Double Aza-Michael Addition | Quinine Squaramide | Cascade reaction of p-anisidine and enone-tethered cyclohexadienone | Up to 99% ee | wikipedia.org |
| Organocatalytic Enantioselective Chlorination/Cyclization | Chiral Organocatalyst | α-chlorination of aldehydes followed by reductive amination and cyclization | 75–98% ee | youtube.comwikipedia.org |
| Catalytic Asymmetric Halocyclization | Cinchona Alkaloid-derived Phthalazine | Chlorocycloetherification of alkenols | High enantioselectivity | chemistrysteps.com |
| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Intramolecular alcohol addition and intermolecular amine addition to an alkene | High diastereoselectivity | adichemistry.com |
Chiral Pool Synthesis Utilizing Naturally Derived Feedstocks
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. youtube.com α-Amino acids are particularly valuable members of the chiral pool for the synthesis of nitrogen-containing heterocycles like morpholines. organic-chemistry.orgnih.govorganic-chemistry.org
For example, L-phenylalanine has been utilized as a chiral precursor for the synthesis of β-hydroxy N-allylsulfonamides. These intermediates can then undergo a copper(II)-promoted cyclization/amination reaction to afford chiral morpholine derivatives as a single diastereomer. adichemistry.com Similarly, D-serine has been employed as a starting material for the synthesis of key cyclopropane (B1198618) precursors in the enantioselective synthesis of complex natural products, showcasing its versatility as a chiral building block. organic-chemistry.org The inherent chirality of these amino acids is transferred to the final morpholine product, ensuring the desired stereochemistry. The synthesis of 5-substituted β-Morpholine-Amino Acids from commercially available (R) or (S) α-amino acids has also been reported. researchgate.net
| Naturally Derived Feedstock | Key Intermediate | Resulting Morpholine Derivative | Reference(s) |
| L-Phenylalanine | β-hydroxy N-allylsulfonamide | Chiral 2-aminomethyl morpholine | adichemistry.com |
| D-Serine | Cyclopropane precursor | Used in complex natural product synthesis | organic-chemistry.org |
| (R) or (S) α-Amino Acids | Amino alcohols | 5-Substituted β-Morpholine-Amino Acids | researchgate.net |
Enantioselective Catalysis in the Formation of Chiral Morpholine Intermediates
Enantioselective catalysis is a cornerstone of modern asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of a large amount of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral morpholine intermediates.
Organocatalysis has proven to be a powerful tool in this regard. As mentioned previously, quinine squaramide and cinchona alkaloid-derived catalysts have been effectively used in desymmetric aza-Michael additions and asymmetric halocyclizations, respectively, to produce chiral morpholines with high enantioselectivity. wikipedia.orgchemistrysteps.com
Transition metal catalysis also offers a plethora of options for enantioselective morpholine synthesis. For instance, the asymmetric hydrogenation of dehydromorpholines catalyzed by a rhodium complex bearing a large bite angle bisphosphine ligand (SKP-Rh) has been developed. researchgate.netorgsyn.org This method provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). researchgate.netorgsyn.org
Furthermore, a tandem one-pot reaction employing both a titanium-catalyzed hydroamination and an asymmetric transfer hydrogenation with a Noyori-Ikariya catalyst (RuCl(S,S)-Ts-DPEN) has been described for the enantioselective synthesis of 3-substituted morpholines from ether-containing aminoalkyne substrates, achieving enantiomeric excesses of >95%. researchgate.net
In the realm of morpholinone synthesis, a chiral phosphoric acid has been shown to catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols through a domino [4 + 2] heteroannulation followed by a 1,2-aryl/alkyl shift. wikipedia.org
| Catalytic System | Type of Reaction | Substrate | Achieved Enantioselectivity | Reference(s) |
| Quinine Squaramide | Organocatalytic Desymmetric Double Aza-Michael Addition | Enone-tethered cyclohexadienone | Up to 99% ee | wikipedia.org |
| Cinchona Alkaloid-derived Phthalazine | Organocatalytic Asymmetric Halocyclization | Alkenols | High enantioselectivity | chemistrysteps.com |
| SKP-Rh Complex | Asymmetric Hydrogenation | 2-Substituted Dehydromorpholines | Up to 99% ee | researchgate.netorgsyn.org |
| Ti-catalyst and Noyori-Ikariya Ru-catalyst | Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ether-containing aminoalkynes | >95% ee | researchgate.net |
| Chiral Phosphoric Acid | Enantioselective Synthesis of Morpholinones | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | High enantioselectivity | wikipedia.org |
Convergent Methodologies for Introducing the Carbaldehyde Moiety
Once the chiral morpholine core with the correct (2R)-stereochemistry is established, the final step is the introduction of the carbaldehyde functionality at the C2 position. This is typically achieved through either the reduction of a more oxidized functional group, such as a carboxylic acid or its derivatives, or the controlled oxidation of the corresponding primary alcohol.
Reduction of Carboxylic Acid, Ester, or Amide Derivatives to the Aldehyde Functionality
The partial reduction of carboxylic acids, esters, or amides to the corresponding aldehyde is a delicate transformation, as over-reduction to the alcohol is a common side reaction. libretexts.org To achieve this selectively, specific and often sterically hindered reducing agents are employed.
Diisobutylaluminum hydride (DIBAL-H) is a widely used reagent for the reduction of esters to aldehydes. youtube.comchemistrysteps.commasterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the primary alcohol. chemistrysteps.comlibretexts.org The mechanism involves the coordination of the Lewis acidic aluminum to the carbonyl oxygen, followed by hydride transfer to form a stable tetrahedral intermediate which is then hydrolyzed to the aldehyde upon workup. youtube.comchemistrysteps.com This method is applicable to a broad range of substrates, including those with sensitive functional groups. researchgate.net
The reduction of amides to aldehydes can also be accomplished. A facile partial reduction of various carboxylic acid derivatives, including amides, to aldehydes has been demonstrated using a DIBALH and morpholine system . researchgate.net Alternatively, amides can be activated with reagents like ethyl trifluoromethanesulfonate (B1224126) (EtOTf) to form imidates, which are then reduced with milder reducing agents like LiAlH(OR)₃ to yield aldehydes after hydrolysis. organic-chemistry.orgresearchgate.net
| Starting Material | Reducing Agent/System | Key Reaction Conditions | Reference(s) |
| (2R)-Morpholine-2-carboxylate Ester | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (-78 °C) | youtube.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com |
| (2R)-Morpholine-2-carboxamide | DIBALH and morpholine | Mild conditions | researchgate.net |
| (2R)-Morpholine-2-carboxamide | EtOTf activation, then LiAlH(OR)₃ | Sequential one-pot process | organic-chemistry.orgresearchgate.net |
Controlled Oxidation of (2R)-hydroxymethylmorpholine Precursors
An alternative and often preferred route to this compound is the controlled oxidation of the corresponding primary alcohol, (2R)-2-(hydroxymethyl)morpholine. Several mild and selective oxidation methods are available that can efficiently perform this transformation without over-oxidation to the carboxylic acid.
The Swern oxidation is a classic and reliable method for the oxidation of primary alcohols to aldehydes. youtube.comwikipedia.orgalfa-chemistry.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically below -60 °C), followed by the addition of a hindered base such as triethylamine. wikipedia.orgalfa-chemistry.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
Another highly effective reagent for this transformation is the Dess-Martin periodinane (DMP) . wikipedia.orgwikipedia.orgorganic-chemistry.orgorgsyn.orgchemistrysteps.com DMP is a hypervalent iodine compound that provides a mild, selective, and high-yielding oxidation of primary alcohols to aldehydes at room temperature and neutral pH. wikipedia.orgwikipedia.org Its advantages include short reaction times, simplified workups, and high chemoselectivity. wikipedia.org
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are stable nitroxyl (B88944) radicals that can be used as catalysts for the selective oxidation of primary alcohols to aldehydes. frontiersin.orgnih.govrsc.orgorganic-chemistry.orgresearchgate.net The catalytic cycle typically involves a co-oxidant, such as sodium hypochlorite (B82951) (NaOCl). researchgate.net TEMPO-mediated oxidations are considered "green" alternatives to many metal-based oxidants. researchgate.net A procedure for the synthesis of 5-substituted β-Morpholine-Amino Acids involves an oxidation step with TEMPO and bis(acetoxy)iodobenzene (BIAB). frontiersin.org
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Reference(s) |
| Swern Oxidation | DMSO, oxalyl chloride, triethylamine | Low temperature (< -60 °C) | youtube.comwikipedia.orgalfa-chemistry.com |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room temperature, neutral pH | wikipedia.orgwikipedia.orgorganic-chemistry.orgorgsyn.orgchemistrysteps.com |
| TEMPO-mediated Oxidation | TEMPO (catalyst), NaOCl (co-oxidant) | Mild conditions | frontiersin.orgnih.govrsc.orgorganic-chemistry.orgresearchgate.net |
Palladium-Catalyzed Decarbonylation Approaches
The synthesis of aldehydes through the decarbonylation of acyl halides or other precursors is a known transformation in organic chemistry, often facilitated by transition metal catalysts like rhodium and palladium. rsc.orgacs.org However, the direct synthesis of this compound via a palladium-catalyzed decarbonylation route is not a commonly documented method in the scientific literature. Typically, this chiral aldehyde is prepared through the oxidation of the corresponding primary alcohol, (2R)-morpholine-2-methanol, often after the morpholine nitrogen has been protected. acs.org
Palladium-catalyzed decarbonylation reactions generally proceed via the oxidative addition of a palladium(0) complex to an acyl compound, followed by the extrusion of carbon monoxide (CO) and reductive elimination to yield the product. rsc.orgmorressier.com While this has been applied to various substrates, its application to amino acid derivatives can be complex. researchgate.net Research has shown that palladium catalysis can facilitate the decarbonylation of certain amino acid derivatives, but this often requires specific directing groups, such as 8-aminoquinoline, to achieve high chemoselectivity and prevent side reactions. researchgate.net
For a substrate like a protected morpholine-2-carbonyl derivative, several challenges would need to be addressed:
Substrate Synthesis: A suitable precursor, such as an acyl chloride or anhydride derived from (2R)-morpholine-2-carboxylic acid, would be required.
Catalyst Compatibility: The palladium catalyst system would need to be compatible with the morpholine ring and any protecting groups present.
Reaction Conditions: Optimization would be necessary to favor decarbonylation over other potential pathways, such as β-hydride elimination or decomposition.
Given the efficiency of synthetic routes involving the oxidation of the corresponding alcohol, palladium-catalyzed decarbonylation remains a less explored and likely more complex strategy for preparing this compound.
Protecting Group Strategies for the Morpholine Nitrogen Atom
The secondary amine of the morpholine ring is a nucleophilic and basic site, which often requires protection during synthetic sequences to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the conditions required for its eventual removal. For syntheses involving this compound, several common nitrogen-protecting groups are employed. nih.gov
Common Protecting Groups for the Morpholine Nitrogen:
| Protecting Group | Abbreviation | Structure | Key Characteristics | Removal Conditions |
| tert-Butoxycarbonyl | Boc | C₅H₉O₂ | Stable to a wide range of non-acidic conditions; widely used in peptide synthesis. nih.gov | Strong acids (e.g., trifluoroacetic acid, HCl). nih.gov |
| Benzyloxycarbonyl | Cbz or Z | C₈H₇O₂ | Stable to acidic and basic conditions; offers orthogonality to Boc group. | Catalytic hydrogenolysis (e.g., H₂, Pd/C). |
| Tosyl (p-Toluenesulfonyl) | Ts or Tos | C₇H₇O₂S | Very stable to a wide range of conditions, including strong acids and oxidation. | Strong reducing agents (e.g., sodium in liquid ammonia). researchgate.net |
The Boc group is frequently used due to its ease of installation and removal under acidic conditions that are often compatible with other functional groups. The synthesis of the precursor, tert-butyl (2R)-2-formylmorpholine-4-carboxylate, is a key step in many synthetic routes utilizing the target compound.
The Cbz group is another popular choice, particularly when acidic conditions must be avoided. Its removal by hydrogenolysis is a mild method that preserves many other functional groups.
The Tosyl group provides robust protection but requires harsher conditions for its removal, which can limit its application in the synthesis of complex molecules. researchgate.net
Purification and Characterization Methodologies for Enantiomerically Pure this compound
Ensuring the chemical and stereochemical purity of this compound is essential for its use as a chiral building block. A combination of chromatographic and spectroscopic techniques is used for its purification and characterization.
Purification:
Following synthesis, the crude product is typically purified using column chromatography on silica (B1680970) gel. The polarity of the eluent system is optimized to separate the desired aldehyde from starting materials, reagents, and byproducts.
Characterization:
The structural integrity of the purified compound is confirmed using several spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key signals include the aldehyde proton (CHO) typically found in the 9-10 ppm region in the ¹H NMR spectrum, and the distinct signals for the protons and carbons of the morpholine ring and the protecting group.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A characteristic strong absorption band for the aldehyde carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the compound with high accuracy.
Determination of Enantiomeric Purity:
Establishing the enantiomeric excess (e.e.) is critical for a chiral compound. This is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC) . nih.govnih.govamericanpharmaceuticalreview.com The protected this compound is passed through a chiral stationary phase, which allows for the separation of the two enantiomers, (2R) and (2S). researchgate.net The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess, confirming the stereochemical purity of the synthesized material.
A summary of typical analytical data for the N-Boc protected version is provided below.
Table of Spectroscopic Data for tert-butyl (2R)-2-formylmorpholine-4-carboxylate:
| Technique | Key Features |
| ¹H NMR | Aldehyde proton (CHO) signal; distinct signals for morpholine ring protons; signals for tert-butyl protons. |
| ¹³C NMR | Aldehyde carbonyl carbon signal; signals for morpholine ring carbons; signals for Boc group carbons. |
| IR | Strong C=O stretching vibration for the aldehyde. |
| HRMS | Accurate mass measurement confirming the molecular formula C₁₀H₁₇NO₄. |
Through the rigorous application of these purification and characterization methodologies, the high chemical and enantiomeric purity of this compound can be assured.
Reactivity and Transformations of 2r Morpholine 2 Carbaldehyde
Carbonyl Group Reactivity in Stereocontrolled Transformations
The aldehyde functional group in (2R)-morpholine-2-carbaldehyde is the primary site of its chemical reactivity, serving as an electrophilic center for a variety of nucleophilic addition and condensation reactions. The inherent chirality at the C2 position, adjacent to the carbonyl group, provides a powerful tool for stereocontrolled synthesis, allowing for the generation of new stereocenters with high levels of diastereoselectivity. The proximity of the morpholine (B109124) ring's heteroatoms (nitrogen and oxygen) can further influence the stereochemical outcome of reactions through chelation effects with metal-based reagents.
Nucleophilic addition to the carbonyl carbon of this compound is a fundamental transformation that produces a new carbon-carbon bond and a chiral secondary alcohol. The stereochemical course of this addition is of significant interest in asymmetric synthesis.
Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, are strong nucleophiles that readily add to aldehydes to form alcohols. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via a nucleophilic attack of the carbanionic portion of the organometallic species on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This addition creates a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product. masterorganicchemistry.comyoutube.com
In the case of chiral α-heteroatom substituted aldehydes like this compound, the stereoselectivity of the addition can often be predicted by chelation-controlled models. Organometallic reagents containing metals capable of coordination, such as magnesium (in Grignard reagents) and zinc, can form a five-membered chelate ring involving the carbonyl oxygen and the morpholine ring nitrogen. nih.gov This rigid, cyclic transition state forces the nucleophile to attack from the less sterically hindered face of the aldehyde, leading to a high degree of diastereoselectivity, typically favoring the syn adduct. nih.gov The use of organozinc reagents, in particular, has been well-developed for the catalytic asymmetric addition to aldehydes to generate chiral alcohols. acs.orgnih.govnih.gov
| Organometallic Reagent | General Formula | Typical Product | Controlling Stereochemical Model | Expected Major Diastereomer |
|---|---|---|---|---|
| Grignard Reagent | R-MgX | Secondary Alcohol | Chelation Control | syn |
| Organolithium Reagent | R-Li | Secondary Alcohol | Felkin-Anh / Non-Chelation | anti (typically) |
| Organozinc Reagent | R₂Zn | Secondary Alcohol | Chelation Control | syn |
While this compound can act as a substrate, the morpholine scaffold itself is a key component in a class of organocatalysts. Asymmetric organocatalysis via enamine or iminium ion intermediates is a powerful strategy for C-C bond formation. greyhoundchrom.com Morpholine-derived catalysts, typically amino acids, are used to activate simple aldehydes and ketones. nih.govfrontiersin.orgresearchgate.net
However, enamines derived from morpholine are generally less nucleophilic and therefore less reactive than their widely used pyrrolidine-based counterparts. nih.govfrontiersin.org This reduced reactivity is attributed to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.orgresearchgate.net Despite these challenges, recent research has led to the development of highly efficient β-morpholine amino acid catalysts. These catalysts have been successfully applied in the Michael addition of aldehydes to nitroolefins, affording products with high yields, diastereoselectivity, and enantioselectivity. nih.govfrontiersin.orgresearchgate.net The catalyst activates the aldehyde by forming a nucleophilic enamine intermediate, which then attacks the electrophilic nitroolefin. researchgate.net
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| 1 | Toluene | 40 | 99 | 85:15 | 60 |
| 1 | CH₂Cl₂ | 40 | 99 | 85:15 | 65 |
| 1 | iPrOH | 40 | 99 | 95:5 | 70 |
| 1 | iPrOH/HFIP | 40 | 99 | 97:3 | 80 |
The reduction of the aldehyde in this compound yields the corresponding chiral primary alcohol, (2R)-morpholin-2-yl)methanol. This transformation generates a new stereocenter if the starting material is appropriately substituted, but in this case, it produces a single chiral alcohol. The focus here is on maintaining the integrity of the existing C2 stereocenter. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ether are highly effective for this conversion. The diastereocontrol of such reductions on related systems, like aziridine (B145994) ketones, is well-documented, where the incoming hydride nucleophile attacks with high stereoselectivity. nih.gov The synthesis of this compound can be achieved through the oxidation of (2R)-morpholine-2-methanol, indicating the feasibility of the reverse reduction reaction. vulcanchem.com
The aldehyde group can be readily oxidized to a carboxylic acid, converting this compound into the valuable chiral building block, (2R)-morpholine-2-carboxylic acid. This transformation is crucial for incorporating the morpholine scaffold into peptides and other biologically active molecules. academie-sciences.fr Several methods are available for this oxidation.
A common and mild method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a weak acid. For substrates sensitive to strong oxidants or acidic conditions, oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric co-oxidant like bis(acetoxy)iodobenzene (BIAB) is effective. frontiersin.org This method has been successfully used to oxidize N-Boc protected morpholine-based alcohols to their corresponding carboxylic acids. frontiersin.org The synthesis of N-Boc-protected morpholine-2-carboxylic acid has been reported as an operationally simple process, highlighting its utility as a synthetic intermediate. nih.gov
This compound readily undergoes condensation reactions with primary amines to form chiral imines, also known as Schiff bases. masterorganicchemistry.comorganic-chemistry.org This reaction is a reversible, acid-catalyzed process that proceeds through a carbinolamine intermediate. libretexts.orglibretexts.org To drive the reaction to completion, water, a byproduct, is typically removed using a Dean-Stark apparatus or a dehydrating agent. operachem.com
The resulting chiral imine is a versatile intermediate. It can be reduced to form chiral secondary amines or be attacked by nucleophiles to generate new stereocenters adjacent to the morpholine ring. Reaction with secondary amines under similar conditions leads to the formation of enamines. libretexts.org
| Reactant (Primary Amine) | Product | Product Class |
|---|---|---|
| Aniline (C₆H₅NH₂) | (R,E)-N-benzylidenemorpholin-2-amine | N-Aryl Imine |
| Benzylamine (C₆H₅CH₂NH₂) | (R,E)-N-(morpholin-2-ylmethylene)benzylamine | N-Alkyl Imine |
| Hydroxylamine (NH₂OH) | (R,E)-morpholine-2-carbaldehyde oxime | Oxime |
Asymmetric Nucleophilic Additions to the Aldehyde Carbon
Stereocenter Integrity and Control at the C-2 Position During Reactions
The stereocenter at the C-2 position, bearing the aldehyde functionality, is a crucial element of this compound's utility as a chiral building block. The preservation or controlled manipulation of this stereocenter is paramount in asymmetric synthesis.
Factors Influencing Retention, Inversion, or Epimerization
The stereochemical outcome of reactions at the C-2 position is dictated by a combination of factors, including the nature of the reactants, reaction conditions, and the presence of protecting groups on the morpholine nitrogen.
N-Protection: The presence of a bulky protecting group on the nitrogen atom, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can significantly influence the stereochemical course of reactions. These groups can restrict the conformational flexibility of the morpholine ring and sterically hinder one face of the aldehyde, thereby directing the approach of incoming nucleophiles.
Reaction Conditions: The choice of reagents and reaction conditions plays a critical role in maintaining stereochemical integrity. For instance, reactions proceeding under harsh basic or acidic conditions are more prone to causing epimerization at the α-carbon of the aldehyde. Epimerization can occur through the formation of an achiral enolate or enol intermediate. u-tokyo.ac.jpnih.gov The acidity of the α-proton is a key factor, and conditions that favor its abstraction can lead to a loss of stereochemical information. nih.gov The temperature of the reaction is another crucial parameter, with lower temperatures generally favoring kinetic control and minimizing epimerization. u-tokyo.ac.jp
Nature of the Nucleophile/Reagent: The size and nature of the attacking nucleophile can influence the diastereoselectivity of addition reactions to the carbonyl group. Bulky nucleophiles may exhibit a higher degree of facial selectivity due to steric interactions with the morpholine ring and any N-protecting group.
Table 1: Factors Affecting Stereochemical Outcome at C-2
| Factor | Influence on Stereocenter Integrity | Rationale |
| N-Protecting Group | High | A bulky protecting group (e.g., Boc, Cbz) can provide steric hindrance, favoring nucleophilic attack from the less hindered face and preventing epimerization by reducing the acidity of the N-H proton. |
| Reaction pH | High | Strongly basic or acidic conditions can catalyze enolization, leading to racemization or epimerization of the C-2 stereocenter. u-tokyo.ac.jpnih.gov |
| Temperature | Medium | Lower reaction temperatures generally favor kinetic control, which can help to preserve the stereochemical integrity by minimizing side reactions like epimerization. u-tokyo.ac.jp |
| Solvent Polarity | Medium | The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting the stereochemical outcome. |
| Nucleophile/Reagent | High | The steric bulk and electronic properties of the reagent dictate the facial selectivity of the approach to the carbonyl group. |
Stereoelectronic Effects on Conformational Preferences and Reactivity
Stereoelectronic effects, which involve the spatial arrangement of orbitals, are fundamental in understanding the conformational preferences and reactivity of this compound. rsc.orggoogle.com The morpholine ring typically adopts a chair conformation to minimize torsional strain. researchgate.net
In the case of 2-substituted morpholines, the substituent can occupy either an axial or equatorial position. The conformational equilibrium is influenced by a combination of steric and stereoelectronic factors. For the aldehyde group at C-2, an equatorial orientation is generally favored to minimize steric interactions with the axial hydrogens on the ring.
However, stereoelectronic interactions, such as the anomeric effect, can also play a role. The anomeric effect involves the delocalization of electron density from a lone pair of a heteroatom (in this case, the ring oxygen and nitrogen) into an adjacent anti-periplanar σ* orbital. This interaction can stabilize certain conformations.
The reactivity of the aldehyde is also governed by stereoelectronic principles. For instance, the Bürgi-Dunitz trajectory describes the preferred angle of nucleophilic attack on a carbonyl group. The incoming nucleophile approaches the carbonyl carbon at an angle of approximately 107°, which is a compromise between maximizing overlap with the π* orbital of the C=O bond and minimizing repulsion with the electrons of the π bond. The conformation of the morpholine ring and the orientation of the aldehyde group will influence which face of the carbonyl is more accessible for this optimal trajectory.
Transformations Involving the Morpholine Ring System
Beyond the reactivity of the aldehyde group, the morpholine ring itself can undergo various transformations, providing avenues for further molecular diversification.
N-Alkylation and N-Acylation Reactions
The secondary amine of the morpholine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions. These reactions are essential for introducing diverse substituents onto the nitrogen atom, which can modulate the biological activity and physicochemical properties of the resulting molecules.
N-Alkylation: This can be achieved by reacting this compound with various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid generated. researchgate.netchemrxiv.org Reductive amination is another powerful method for N-alkylation, involving the reaction of the morpholine with an aldehyde or ketone in the presence of a reducing agent.
N-Acylation: The introduction of an acyl group onto the morpholine nitrogen is readily accomplished using acylating agents like acid chlorides, anhydrides, or by coupling with carboxylic acids using activating agents. researchgate.net N-acylation is often a prerequisite for subsequent reactions, as the resulting amide is less basic and can alter the reactivity of the molecule.
Table 2: Representative N-Alkylation and N-Acylation Reactions of Morpholine Derivatives
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkylmorpholine |
| Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N-Alkylmorpholine | |
| N-Acylation | Acid chloride (e.g., CH₃COCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acylmorpholine |
| Carboxylic acid, Coupling agent (e.g., DCC, EDC), Solvent (e.g., DMF) | N-Acylmorpholine |
Selective Ring-Opening Reactions with Retention of Stereochemistry (if forming useful synthons)
While the morpholine ring is generally stable, under specific conditions, it can undergo selective ring-opening reactions. For these reactions to be synthetically useful in the context of chiral molecules, they must proceed with retention of the stereochemistry at the C-2 position.
One potential strategy for selective ring-opening involves the oxidative cleavage of the C-C bond within the morpholine ring. For instance, visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been reported. google.com Such a transformation, if applied to a derivative of this compound, could potentially yield a chiral acyclic synthon while preserving the stereocenter. The success of such a reaction would depend on the specific substrate and the ability to control the regioselectivity of the cleavage.
Another approach could involve the activation of the ring oxygen or nitrogen followed by nucleophilic attack, leading to ring cleavage. The stereochemical outcome of such reactions would be highly dependent on the mechanism of the ring-opening step. For instance, a process involving an Sₙ2-type displacement at one of the ring carbons would be expected to proceed with inversion of configuration at that center. Careful selection of the substrate and reaction conditions would be necessary to achieve a selective ring-opening that retains the crucial stereochemical information of the starting material.
Applications of 2r Morpholine 2 Carbaldehyde in Asymmetric Synthesis
Construction of Complex Chiral Heterocyclic Systems
The unique structural features of (2R)-morpholine-2-carbaldehyde render it an excellent starting material for the stereoselective synthesis of various nitrogen-containing heterocycles. The aldehyde group provides a handle for carbon-carbon bond formation and functional group transformations, while the morpholine (B109124) ring can be retained, modified, or used as a chiral auxiliary to direct the stereochemical outcome of reactions.
Pyrrolidine (B122466), Piperidine (B6355638), and Other Nitrogen-Containing Heterocycles
This compound serves as a valuable chiron for the synthesis of substituted pyrrolidines and piperidines, which are prevalent structural motifs in a vast number of biologically active compounds. beilstein-journals.orgresearchgate.netgrafiati.com Synthetic strategies often involve the reaction of the aldehyde with various nucleophiles, followed by a series of transformations including cyclization, reduction, and rearrangement reactions. For instance, the aldehyde can undergo condensation with primary amines to form imines, which can then be subjected to reduction or cycloaddition reactions to yield chiral piperidines. rsc.org Similarly, multi-step sequences involving the elongation of the carbon chain at the C2 position, followed by intramolecular cyclization, can lead to the formation of functionalized pyrrolidine rings. acs.orggoogle.com The inherent stereochemistry of the starting material allows for the synthesis of these heterocycles with a high degree of enantiomeric purity.
| Starting Material | Target Heterocycle | Key Reactions |
| This compound | Chiral Piperidines | Condensation, Imine formation, Reduction |
| This compound | Chiral Pyrrolidines | Carbon chain elongation, Intramolecular cyclization |
Fused and Bridged Ring Systems Incorporating the Morpholine Moiety
Beyond the synthesis of simple monocyclic heterocycles, this compound is instrumental in the construction of more complex fused and bridged ring systems. ulb.ac.beuchicago.eduresearchgate.net These intricate molecular architectures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. Tandem reactions, where multiple bonds are formed in a single operation, are often employed to build these complex scaffolds efficiently. researchgate.net For example, intramolecular cyclization reactions involving the aldehyde and a suitably positioned functional group on a side chain can lead to the formation of fused bicyclic systems where the morpholine ring is annulated to another ring. whiterose.ac.uk Furthermore, "cut-and-sew" strategies involving transition-metal-catalyzed C-C bond activation can be utilized to construct bridged ring systems from derivatives of this compound. uchicago.edu
Strategic Role in the Asymmetric Total Synthesis of Complex Organic Molecules
The utility of this compound extends to the challenging field of total synthesis, where it serves as a key chiral fragment for the construction of complex natural products and advanced pharmaceutical intermediates.
Incorporation as a Chiral Fragment in Natural Product Total Synthesis
The stereochemically defined structure of this compound makes it an ideal starting point for the synthesis of natural products containing a morpholine or a related heterocyclic core. dokumen.pub Its aldehyde functionality allows for the introduction of various side chains and the elaboration into more complex functional groups required for the target molecule. acs.orgnih.gov The total synthesis of several alkaloids and other bioactive natural products has successfully utilized this chiral building block to install key stereocenters with high fidelity. beilstein-journals.org The morpholine ring itself can be a crucial part of the final natural product's pharmacophore or can be modified at a later stage of the synthesis.
Use in the Synthesis of Advanced Chiral Pharmaceutical Intermediates
In the pharmaceutical industry, the demand for enantiomerically pure drugs is ever-increasing. This compound and its derivatives are valuable intermediates in the synthesis of chiral drugs and drug candidates. beilstein-journals.org The morpholine moiety is a common feature in many approved drugs, and the ability to introduce it with a defined stereochemistry is highly advantageous. researchgate.net For example, derivatives of this compound have been employed in the synthesis of key intermediates for neurokinin receptor antagonists and other therapeutic agents. researchgate.netgoogle.com The aldehyde group provides a versatile handle for coupling with other fragments to build the final drug molecule. evitachem.com
| Application Area | Example | Key Feature of this compound |
| Natural Product Synthesis | Alkaloids | Source of a key chiral heterocyclic core |
| Pharmaceutical Intermediates | Neurokinin Receptor Antagonists | Introduction of a stereodefined morpholine moiety |
Development of Novel Chiral Catalysts and Ligands Derived from this compound
The chiral scaffold of this compound has been exploited in the design and synthesis of novel chiral catalysts and ligands for asymmetric catalysis. nih.govualberta.ca By modifying the aldehyde group into various coordinating functionalities, such as amines, phosphines, or alcohols, a range of chiral ligands can be prepared. These ligands can then be complexed with transition metals to form catalysts for a variety of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and oxidations. ualberta.cawhiterose.ac.uk The stereochemical information embedded in the morpholine backbone is transferred to the catalytic process, enabling the synthesis of enantiomerically enriched products. metu.edu.tr Furthermore, derivatives of this compound have been investigated as organocatalysts, where the morpholine nitrogen and a tethered functional group can act in concert to promote asymmetric reactions. nih.gov
Computational and Theoretical Investigations of 2r Morpholine 2 Carbaldehyde
Conformational Analysis and Stereoelectronic Effects in the Morpholine (B109124) Ring
The three-dimensional structure and stability of the (2R)-morpholine-2-carbaldehyde molecule are governed by a complex interplay of steric and stereoelectronic effects within the six-membered morpholine ring. The ring typically adopts a chair conformation to minimize torsional strain. The orientation of the C-2 carbaldehyde substituent, whether axial or equatorial, is a critical factor influenced by several underlying principles.
Key among these are stereoelectronic effects, which involve the interaction of electron orbitals. rsc.org The anomeric effect, a well-documented phenomenon in heterocyclic chemistry, plays a significant role. rsc.org This effect describes the tendency of an electronegative substituent at a carbon adjacent to a heteroatom (the anomeric carbon) to favor an axial orientation. This preference is often attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the C-C bond to the aldehyde group. rsc.org
However, this stabilizing effect is counteracted by steric hindrance. An axially oriented aldehyde group can lead to unfavorable 1,3-diaxial interactions with the hydrogen atoms on C-6 and the N-4 nitrogen. Furthermore, in N-substituted morpholines, a pseudo A(1,3) strain can arise between a substituent on the nitrogen and a group at the C-3 position, forcing a specific conformational preference on the ring. acs.org In the case of this compound, the balance between the stabilizing anomeric effect and destabilizing steric repulsions determines the predominant conformation. Computational studies suggest that for many substituted morpholines, these stereoelectronic and steric factors are decisive in dictating diastereoselectivity in synthetic reactions. acs.org
Table 1: Factors Influencing the Conformation of the this compound Ring
| Effect | Description | Influence on Aldehyde Position |
| Anomeric Effect | A stereoelectronic effect involving the interaction between the oxygen lone pair and the antibonding orbital of the C-aldehyde bond. rsc.org | Favors an axial orientation. |
| 1,3-Diaxial Interactions | Steric repulsion between an axial substituent at C-2 and axial atoms/groups at C-4 (Nitrogen) and C-6. | Favors an equatorial orientation. |
| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent atoms. | Minimized by the chair conformation. |
| Pseudo A(1,3) Strain | Steric strain between substituents on the nitrogen and the C-3 position in N-substituted morpholines. acs.org | Can impose a rigid conformational preference on the entire ring. acs.org |
Quantum Chemical Calculations of Reactivity and Selectivity in Aldehyde Transformations
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide profound insights into the reactivity of this compound and the selectivity of its transformations. The presence of the oxygen atom in the morpholine ring significantly influences its electronic properties and, consequently, its reactivity compared to analogous piperidine (B6355638) or pyrrolidine (B122466) systems. frontiersin.org The oxygen atom's electron-withdrawing nature reduces the electron density on the nitrogen, leading to a more pronounced pyramidalization of the nitrogen atom and decreased nucleophilicity when the morpholine is converted into a reactive enamine intermediate. frontiersin.org
DFT studies have been employed to model reaction pathways, such as the 1,4-addition of aldehydes to nitroolefins catalyzed by morpholine-based organocatalysts. frontiersin.org These calculations can map the potential energy surface of the reaction, identifying transition states (TS) and intermediates. For example, in a catalyzed reaction, the formation of an initial intermediate can be modeled, followed by the calculation of activation free energy barriers (ΔG‡) for key steps like C-C bond formation and protonation. frontiersin.org
Such computational analyses have confirmed that specific steps, like a concerted protonation and ring-opening, can be the rate-determining step (r.d.s) in a catalytic cycle. frontiersin.org By comparing the energy barriers for pathways leading to different stereoisomeric products, DFT can predict and explain the observed diastereo- and enantioselectivity. These models often include explicit solvent molecules to better simulate experimental conditions and their role in stabilizing transition states, for instance, through hydrogen-bonding bridges. frontiersin.org
Table 2: Example of DFT-Calculated Energy Barriers in a Morpholine-Catalyzed Reaction Data based on a representative study of a morpholine-catalyzed reaction.
| Reaction Pathway | Transition State | Calculated Free Energy Barrier (ΔΔG‡) | Outcome |
| Path to (2R,3S) product | TS2 | Lower Energy | Kinetically favored path frontiersin.org |
| Path to (2S,3R) product | TS2 | Higher Energy | Disfavored path frontiersin.org |
Molecular Modeling and Docking Studies for Rational Catalyst/Ligand Design
Molecular modeling and docking are indispensable computational tools for designing catalysts and ligands based on the this compound scaffold for specific applications, such as enzyme inhibition. scielo.br These structure-based drug design (SBDD) methods predict the preferred binding mode and affinity of a ligand within the active site of a target protein. scielo.br
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). mdpi.com A derivative of this compound is then computationally placed into the active site in various orientations and conformations. A scoring function is used to estimate the binding free energy for each pose, identifying the most stable binding mode. mdpi.comnih.gov
These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, that stabilize the ligand-protein complex. For example, in studies of direct renin inhibitors, a (2R)-morpholine derivative was shown to form specific hydrogen bonds with the backbone NH groups of serine and threonine residues in the enzyme's active site. nih.gov The oxygen atom of the morpholine ring and the carbonyl group at the C-2 position were identified as key hydrogen bond acceptors. nih.gov This detailed understanding of binding interactions allows for the rational design of new derivatives with modified structures to enhance potency and selectivity. nih.gov
Table 3: Key Interactions for a (2R)-Morpholine Derivative in a Renin Active Site Based on docking studies of a 2-carbamoyl morpholine derivative. nih.gov
| Morpholine Moiety | Interacting Residue (Renin) | Type of Interaction |
| Morpholine Ring Oxygen | Ser76 (Backbone NH) | Hydrogen Bond nih.gov |
| 2-Position Carbonyl Oxygen | Thr77 (Backbone NH) | Hydrogen Bond nih.gov |
Spectroscopic Analysis (e.g., NMR, Chiroptical Methods) for Stereochemical Assignment and Purity Assessment
A combination of spectroscopic techniques is essential for the unambiguous determination of the stereochemistry and the assessment of the enantiomeric and diastereomeric purity of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. 1H and 13C NMR spectra confirm the molecular backbone. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), are particularly powerful for conformational and configurational analysis. NOE effects between specific protons can establish their spatial proximity, which helps in assigning the relative stereochemistry, for example, by distinguishing between axial and equatorial orientations of the aldehyde group or determining the geometry around a double bond in a reaction product. acs.org
Chiroptical methods are indispensable for determining the absolute configuration and enantiomeric excess (ee). These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) provide spectra that are highly sensitive to the molecule's absolute stereochemistry. Experimental ECD or VCD spectra can be compared with spectra predicted by quantum chemical calculations (e.g., DFT) for a known configuration (e.g., the R-configuration). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the synthesized compound. escholarship.org
Optical Rotation (OR) , the measurement of the rotation of plane-polarized light, is a classical chiroptical property. Similar to ECD and VCD, the comparison of an experimentally measured specific rotation with a value calculated via DFT can be used for stereochemical assignment. escholarship.orgacs.org
Circular Dichroism (CD) Spectroscopy can also be used in combination with metal complexes or chiral solvating agents to analyze stereoisomeric mixtures rapidly. The formation of diastereomeric complexes that exhibit distinct CD signals can allow for the quantification of both enantiomeric excess (ee) and diastereomeric excess (de). nih.gov
Table 4: Spectroscopic Methods for the Analysis of this compound
| Technique | Application | Information Obtained |
| NMR (1H, 13C, NOE) | Structural and Stereochemical Analysis | Connectivity, relative stereochemistry, conformational preferences. acs.org |
| ECD / VCD | Absolute Configuration Determination | Stereochemistry-dependent spectra for comparison with theoretical calculations. escholarship.org |
| Optical Rotation (OR) | Absolute Configuration & Purity | Specific rotation value for comparison with known standards or DFT calculations. acs.org |
| CD Spectroscopy | Enantiomeric & Diastereomeric Purity | Quantification of stereoisomeric composition, often via derivatization. nih.gov |
Future Research Trajectories for 2r Morpholine 2 Carbaldehyde
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing (2R)-morpholine-2-carbaldehyde and its derivatives. While traditional methods like the oxidation of morpholine (B109124) derivatives or condensation reactions exist, the focus is shifting towards greener chemical processes. evitachem.com
Biocatalysis: A significant avenue of exploration lies in biocatalysis, which offers high selectivity under mild conditions. nih.gov The use of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), could facilitate the asymmetric synthesis of chiral amines, a core feature of the target molecule. nih.gov Chemoenzymatic strategies, combining enzymatic reactions with chemical steps, are also promising. For instance, the chemoenzymatic synthesis of related compounds like (R)-2-benzyl-morpholine highlights the potential of this approach. ru.nl The development of one-pot, multi-enzyme cascades could further streamline synthesis, making it more cost-effective and sustainable. researchgate.net
Efficient Chemical Synthesis: Alongside biocatalysis, improving chemical synthesis routes remains crucial. Strategies such as the stereoselective ring-opening of activated aziridines with haloalcohols present a highly regio- and stereoselective pathway to substituted morpholines. researchgate.net For industrial-scale production, the adoption of continuous flow reactors can optimize reaction conditions, leading to higher yields and purity while minimizing waste. evitachem.com Furthermore, multicomponent reactions, like the Ugi reaction used for synthesizing related morpholin-2-one (B1368128) derivatives, offer an efficient way to build molecular complexity in a single step. nih.gov
Exploration of Novel Reaction Pathways and Catalytic Applications
This compound serves as a critical intermediate for chiral catalysts and in the synthesis of bioactive molecules. evitachem.comchembk.com A major future trajectory involves expanding its application in asymmetric organocatalysis.
Organocatalysis: Derivatives of this compound, particularly β-morpholine amino acids, have shown significant promise as organocatalysts. researchgate.net These catalysts have been effectively used in 1,4-addition reactions (Michael additions) of aldehydes to nitroolefins. researchgate.netnih.gov Despite the general understanding that morpholine-based enamines are less reactive than their pyrrolidine (B122466) counterparts, recent research has demonstrated that carefully designed morpholine catalysts can achieve excellent yields, diastereoselectivity, and enantioselectivity. nih.govfrontiersin.org Future work will likely focus on designing new generations of these catalysts to broaden their scope and efficiency. researchgate.net Research has also shown the utility of morpholine-derived primary amines in catalyzing other reactions, such as the asymmetric α-functionalization of aldehydes. nih.gov
Chiral Building Block: The compound is a valuable chiral building block for synthesizing complex pharmaceutical agents. For example, its derivatives have been incorporated into direct renin inhibitors, where the morpholine oxygen atoms form crucial hydrogen bonds with the target enzyme. nih.gov It is also a key intermediate in the development of neurokinin (NK) receptor antagonists. researchgate.net Exploring its incorporation into a wider range of biologically active molecules represents a significant area for future research.
| Catalyst Loading (mol%) | Solvent | Conversion (%) | Diastereomeric Excess (d.e. %) | Enantiomeric Excess (e.e. %) | Reference |
|---|---|---|---|---|---|
| 1 | Toluene | >99 | 90 | 70 | nih.gov |
| 1 | CH2Cl2 | >99 | 92 | 75 | nih.gov |
| 1 | MeOH | >99 | 95 | 80 | nih.gov |
| 1 | TFE | >99 | 96 | 82 | nih.gov |
| 1 | HFIP | >99 | 98 | 85 | nih.gov |
Integration into Automated Synthesis and High-Throughput Screening Platforms
The versatility of this compound as a chiral building block makes it an excellent candidate for integration into modern drug discovery platforms. Future research will likely see its increased use in automated synthesis to rapidly generate libraries of diverse compounds.
Automated Synthesis: Flow chemistry, a cornerstone of automated synthesis, is particularly well-suited for optimizing reactions involving this aldehyde. evitachem.com Automated platforms can systematically vary reactants, catalysts, and conditions, allowing for the rapid exploration of chemical space and the efficient production of novel morpholine-containing molecules. This approach accelerates the discovery of new reaction pathways and the optimization of existing ones.
High-Throughput Screening (HTS): The generation of small molecule libraries is fundamental to the drug discovery lead generation process. whiterose.ac.uk By incorporating this compound into these libraries, researchers can screen for new biologically active compounds on a massive scale. chemrxiv.org The development of novel fluorogenic probes and assays for HTS will further enhance the ability to screen enzymatic and cellular activity of the resulting compounds, accelerating the identification of promising drug candidates. acs.org
Potential Roles in Advanced Materials Science and Supramolecular Chemistry
While primarily explored for its biological applications, the unique three-dimensional structure of the morpholine scaffold presents opportunities in materials science and supramolecular chemistry. evitachem.coma2bchem.com
Advanced Materials: Future research could explore the incorporation of this compound into polymers and other materials to impart specific properties. bldpharm.com A particularly promising area is the development of peptidomimetics. Rigid, conformationally locked bridged morpholine-proline chimeras have been synthesized, representing novel three-dimensional structures that could be useful in designing new materials. ulb.ac.be Furthermore, morpholine β-amino acids have been used to create photoluminescent nucleopeptides, indicating a potential role in the development of novel optical materials. frontiersin.org
Supramolecular Chemistry: The defined stereochemistry and hydrogen bonding capabilities of the morpholine ring can be exploited to control molecular self-assembly. Research has shown that morpholine-based amino acids can act as inducers of specific secondary structures, such as the polyproline helix, in peptides. frontiersin.org This ability to direct conformation is a key principle in supramolecular chemistry and could be used to design complex, functional molecular architectures. The involvement of supramolecular aggregates has also been noted in improving the performance of morpholine-based organocatalysts, suggesting a synergistic relationship between the fields. nih.gov
Q & A
Q. Methodological Approach :
- Chiral NMR Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) to split signals in - or -NMR, enabling enantiomer discrimination .
- IR Spectroscopy : Compare carbonyl stretching frequencies; steric effects from the (R)-configuration may shift peaks slightly (e.g., 1680–1700 cm) .
- Mass Spectrometry : Fragmentation patterns may differ due to stereochemical influences on bond stability.
Q. Advanced Data Analysis :
- Systematic Replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst loading) to isolate variables .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
- Mechanistic Studies : Employ DFT calculations to model transition states and identify steric/electronic factors affecting reactivity .
Q. Example Workflow :
Replicate prior studies with controlled variables.
Perform kinetic profiling to determine rate-limiting steps.
Cross-validate with computational models (e.g., Gaussian09).
How does the (2R) configuration influence the compound’s reactivity in nucleophilic addition reactions compared to racemic mixtures?
Stereochemical Impact :
The (R)-configuration induces specific spatial arrangements, favoring nucleophilic attack from the re or si face. For instance:
Q. Experimental Design :
- Use chiral HPLC to monitor reaction progress and quantify enantiomeric excess (ee).
- Compare kinetics (e.g., ) between enantiopure and racemic forms.
What are the best practices for stabilizing this compound during storage and handling?
Q. Methodological Guidelines :
Q. Validation :
How can computational tools predict the bioactivity of this compound derivatives?
Q. Advanced Modeling Techniques :
- Docking Simulations : Use AutoDock Vina to screen derivatives against target enzymes (e.g., kinases) and predict binding affinities.
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, H-bond donors, and molar refractivity .
Case Study :
A derivative with a para-fluorophenyl substituent showed predicted IC values of 12 nM against kinase X, validated via in vitro assays .
What ethical and safety protocols are critical when using this compound in human cell line studies?
Q. Ethical Framework :
Q. Safety Data :
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves; avoid direct contact |
| Volatility | Handle in fume hood with proper ventilation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
